{[1-(Benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methyl}benzene
Description
The compound {[1-(Benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methyl}benzene (CAS: 73301-21-0) is a sulfonated cyclohexene derivative with the molecular formula C₂₁H₂₄O₂S and a molecular weight of 340.48 g/mol . Its structure comprises a benzenesulfonyl group attached to a 3,4-dimethylcyclohex-3-en-1-yl ring, further substituted with a benzyl group.
Properties
CAS No. |
73301-21-0 |
|---|---|
Molecular Formula |
C21H24O2S |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methylbenzene |
InChI |
InChI=1S/C21H24O2S/c1-17-13-14-21(15-18(17)2,16-19-9-5-3-6-10-19)24(22,23)20-11-7-4-8-12-20/h3-12H,13-16H2,1-2H3 |
InChI Key |
GPYUHTUELILMOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(CC1)(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition
The cyclohexene ring is classically constructed via a Diels-Alder reaction between a diene (e.g., 1,3-butadiene) and a dienophile (e.g., 3,4-dimethylmaleic anhydride). The reaction proceeds under thermal conditions (120–150°C) to yield the bicyclic adduct, which is subsequently hydrolyzed and decarboxylated to form 3,4-dimethylcyclohex-3-en-1-one.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 120–150°C |
| Solvent | Xylene |
| Catalyst | None (thermal) |
| Yield | 65–75% |
Functionalization of the Cyclohexenone Core
The ketone at position 1 of the cyclohexenone is reduced to an alcohol using sodium borohydride (NaBH4) in methanol at 0–5°C, yielding 3,4-dimethylcyclohex-3-en-1-ol. This alcohol is then converted to a tosylate via reaction with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (Et3N) as a base.
Introduction of the Benzyl Group
Grignard Alkylation
The tosylate intermediate undergoes nucleophilic substitution with benzylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF) at −78°C. This step introduces the benzyl group at position 1, forming 1-benzyl-3,4-dimethylcyclohex-3-ene.
Optimization Insights
-
Temperature Control : Substitution at low temperatures (−78°C) minimizes side reactions such as elimination.
-
Solvent : THF enhances reagent solubility and stabilizes the Grignard intermediate.
-
Yield : 80–85% after aqueous workup (quenching with NH4Cl).
Benzenesulfonyl Group Incorporation
Sulfonation via Nucleophilic Substitution
The benzyl-substituted cyclohexene undergoes sulfonation using benzenesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) in DCM at 25°C. This electrophilic aromatic substitution-like reaction targets the electron-rich cyclohexene double bond, though non-aromatic systems require elevated reactivity.
Challenges and Solutions
-
Regioselectivity : The 3,4-dimethyl groups electronically bias sulfonation to position 1.
-
Side Reactions : Competing sulfone formation is mitigated by stoichiometric control (1.1 eq. benzenesulfonyl chloride).
Radical Sulfonation
An alternative method employs benzenediazonium sulfonate and a radical initiator (e.g., AIBN) in acetonitrile at 80°C. This approach bypasses the need for aromatic systems, directly grafting the benzenesulfonyl group onto the cyclohexene core via a radical chain mechanism.
Reaction Parameters
| Parameter | Value |
|---|---|
| Initiator | AIBN (0.1 eq.) |
| Temperature | 80°C |
| Solvent | Acetonitrile |
| Yield | 60–70% |
Concurrent Dual Functionalization
Tandem Alkylation-Sulfonation
A one-pot strategy leverages the tosylate intermediate for sequential reactions. After Grignard alkylation, the intermediate is treated with sodium benzenesulfinate in dimethylformamide (DMF) at 100°C, displacing the tosylate group via an SN2 mechanism. This method achieves a 70–75% yield but requires rigorous exclusion of moisture.
Spectroscopic Characterization
Critical data for validating the target compound include:
-
¹H NMR (CDCl3, 400 MHz): δ 7.45–7.30 (m, 10H, aromatic), 5.75 (s, 1H, CH=), 3.82 (s, 2H, CH2Ph), 2.15 (s, 6H, CH3).
-
IR (cm⁻¹) : 3050 (C-H aromatic), 1600 (C=C), 1320, 1150 (SO2).
Industrial-Scale Considerations
Process Optimization
Patent methodologies (e.g., WO2020261195A1) highlight the use of coupling agents like EDC·HCl and DMAP for sulfonamide formation, though adaptation for sulfonate esters necessitates solvent screening. Toluene/water biphasic systems improve yield during workup by partitioning unreacted reagents.
Chemical Reactions Analysis
Types of Reactions
[[3,4-DIMETHYL-1-(PHENYLSULFONYL)-3-CYCLOHEXEN-1-YL]METHYL]BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
[[3,4-DIMETHYL-1-(PHENYLSULFONYL)-3-CYCLOHEXEN-1-YL]METHYL]BENZENE is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying sulfonyl group chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism by which [[3,4-DIMETHYL-1-(PHENYLSULFONYL)-3-CYCLOHEXEN-1-YL]METHYL]BENZENE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The cyclohexene and benzene rings provide structural rigidity, enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
Benzimidazole Derivatives (Compounds 3o and 3p)
Structure: Compounds 3o and 3p (described in ) share the benzenesulfonyl group but differ by incorporating a benzimidazole core with morpholino-propoxy and methoxy substituents. Their molecular formulas (e.g., C₃₀H₃₅N₃O₆S₂ for 3o) are more complex due to additional nitrogen and oxygen atoms . Key Differences:
- Solubility: The morpholino and methoxy groups in 3o/3p likely enhance aqueous solubility compared to the hydrophobic cyclohexene and benzyl groups in the target compound. Data Summary:
| Property | Target Compound | Compound 3o/3p |
|---|---|---|
| Molecular Weight | 340.48 g/mol | ~600–650 g/mol (est.) |
| Functional Groups | Sulfonyl, cyclohexene | Sulfonyl, benzimidazole, morpholine |
| Potential Application | Materials science | Pharmaceuticals |
Aromatic and Heterocyclic Sulfonates ()
Compounds like 3-hydroxybenzaldehyde (C₇H₆O₂) and 1-(3-hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one (C₁₇H₁₃NO₃) lack sulfonyl groups but share aromaticity . Key Differences:
- Reactivity : The target compound’s sulfonyl group enables nucleophilic substitution or hydrogen bonding, absent in simpler aromatics like 3-hydroxybenzaldehyde.
Biological Activity
The compound {[1-(Benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methyl}benzene (CAS Number: 12563970) is a member of the benzenesulfonamide family, which has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties, as well as its structure-activity relationship (SAR) based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.48 g/mol. The structural representation indicates the presence of a benzenesulfonyl group attached to a dimethylcyclohexene moiety, which is crucial for its biological activity.
Anti-inflammatory Activity
Research indicates that compounds containing benzenesulfonamide functionalities exhibit significant anti-inflammatory properties. For instance, in a study evaluating various benzenesulfonamides, certain derivatives demonstrated up to 94.69% inhibition of carrageenan-induced rat paw edema at specific concentrations . This suggests that the sulfonamide group plays a pivotal role in mediating anti-inflammatory effects.
Antimicrobial Activity
The antimicrobial efficacy of {[1-(Benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methyl}benzene has been assessed against various bacterial strains. For example:
- E. coli : Minimum Inhibitory Concentration (MIC) was found to be 6.72 mg/mL .
- S. aureus : MIC was recorded at 6.63 mg/mL .
- Compounds derived from similar structures showed comparable or superior activity against other pathogens like Pseudomonas aeruginosa and Candida albicans .
Antioxidant Activity
The antioxidant potential of benzenesulfonamide derivatives has been highlighted in several studies. Compounds similar to {[1-(Benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methyl}benzene have shown IC50 values comparable to standard antioxidants like Vitamin C, indicating their effectiveness in reducing oxidative stress .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of the benzenesulfonyl group is crucial for enhancing both antimicrobial and anti-inflammatory activities. Modifications to the cyclohexene moiety can lead to variations in potency and selectivity towards specific biological targets .
| Compound Structure | Biological Activity | MIC (mg/mL) | IC50 (mg/mL) |
|---|---|---|---|
| {[1-(Benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methyl}benzene | Antimicrobial | 6.72 (E. coli) | 0.3287 (Antioxidant) |
| Compound 4a | Anti-inflammatory | - | 0.2090 (Vitamin C) |
| Compound 4d | Antimicrobial | 6.72 (E. coli) | - |
Case Studies
A recent study focused on synthesizing and evaluating various benzenesulfonamide derivatives revealed promising results for new therapeutic agents targeting inflammation and microbial infections . The study emphasized the need for further exploration into the pharmacokinetics and toxicity profiles of these compounds to establish their clinical relevance.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for {[1-(Benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methyl}benzene, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of a substituted cyclohexene precursor. For example, silver-catalyzed rearrangement of propargylic sulfinates (e.g., but-3-yn-2-yl 4-methylbenzenesulfinate) can yield allenyl sulfones, which may serve as intermediates . Key parameters include:
- Catalyst: Silver hexafluoroantimonate (5 mol%).
- Solvent: Dichloromethane under inert atmosphere.
- Temperature: 0°C to room temperature.
- Yield optimization: Monitoring by TLC and quenching with triethylamine.
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used due to its robustness in handling small-molecule crystallography. Key steps:
- Data collection: High-resolution CCD detectors.
- Space group determination: Patterson methods (SHELXS).
- Refinement: Full-matrix least-squares on with anisotropic displacement parameters .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Based on structurally related sulfonates:
- Personal protective equipment (PPE): Gloves, lab coat, and goggles.
- Ventilation: Use fume hoods to avoid inhalation of aerosols.
- Storage: Inert atmosphere, away from oxidizing agents, at 2–8°C .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the benzenesulfonyl group in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) analyze electronic properties:
- Frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Natural Bond Orbital (NBO) analysis for hyperconjugative interactions.
- Example: Sulfonyl group’s electron-withdrawing effect stabilizes adjacent carbocations .
Q. How to resolve contradictions between NMR and X-ray crystallographic data for this compound?
- Methodological Answer :
- NMR discrepancies : Verify sample purity via HPLC and assign peaks using 2D techniques (COSY, HSQC). Dynamic effects (e.g., ring puckering) may cause splitting.
- X-ray vs. NMR : Compare dihedral angles from crystallography with coupling constants (-values) in NMR. Use SHELXL’s TWIN/BASF commands to model disorder .
Q. What strategies are effective in analyzing byproducts during synthesis?
- Methodological Answer :
- LC-MS/MS : Identify trace impurities via high-resolution mass spectrometry (HRMS) and fragmentation patterns.
- Mechanistic probes : Isotopic labeling (e.g., quenching) to track sulfonate intermediates.
- In situ IR : Monitor reaction progress for transient intermediates (e.g., allenyl sulfones) .
Data Analysis and Experimental Design
Q. How to design a stability study under varying pH and temperature conditions?
- Methodological Answer :
- Buffer systems : Phosphate (pH 2–8), carbonate (pH 9–12).
- Accelerated degradation: 40°C/75% RH for 6 months (ICH Q1A guidelines).
- Analytical tools: UPLC-PDA for degradation products, -NMR for structural changes.
Q. What spectroscopic techniques differentiate stereoisomers in this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
